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Get Quote

Introduction & Chemical Context
2,3-Di-O-methylthiomethyleuscaphic acid is a specific derivative of the naturally occurring

pentacyclic triterpenoid, euscaphic acid (

-trihydroxyurs-12-en-28-oic acid).[1] This derivative is characterized by the protection of the
vicinal diol system at positions C-2 and C-3 with methylthiomethyl (MTM) groups.[1]

The formation of MTM ethers is a critical transformation in organic synthesis, often occurring

via the Pummerer rearrangement conditions (DMSO/Acetic Anhydride) or utilizing chloromethyl

methyl sulfide. In the context of triterpenoids, this derivatization serves two primary purposes:

Structural Elucidation: It confirms the presence and stereochemistry of the 2,3-diol system.

Lipophilicity Modification: It significantly alters the solubility profile, facilitating NMR analysis

in non-polar solvents (e.g.,

) compared to the polar parent compound.
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Chemical Identity[1][2][3][4][5][6]
IUPAC Name:

-Bis[(methylthio)methoxy]-19

-hydroxyurs-12-en-28-oic acid[1]

Molecular Formula:

[1][2][3]

Molecular Weight:

[1]

Parent Scaffold: Ursane type triterpene[2][3]

Synthesis & Structural Logic
Understanding the synthesis is prerequisite to interpreting the spectra. The MTM group (

) introduces specific diagnostic signals that are distinct from the triterpene core.

Reaction Pathway (Graphviz Diagram)

Figure 1: Synthetic pathway for the introduction of Methylthiomethyl (MTM) groups at C-2 and C-3.
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Mass Spectrometry (MS) Analysis[1][9]
The mass spectrum of the MTM derivative differs significantly from the parent euscaphic acid

due to the sulfur-containing moieties.[1]

Key Fragmentation Patterns[10]
Molecular Ion (

):

(observable in EI/ESI).

Protonated Molecular Ion (

):

.

Sodium Adduct (

):

.

Diagnostic Losses:

Loss of

:

.

Loss of MTM Group (

):

.[1]

Retro-Diels-Alder (RDA): The urs-12-ene skeleton typically undergoes RDA fragmentation

at ring C.[1]
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Fragment a: Rings A/B carrying the MTM groups.

Fragment b: Rings D/E carrying the carboxyl and 19-OH.[1]

Validation Check: The presence of a significant isotopic peak at

(due to

, ~4.2% abundance per sulfur atom) confirms the presence of two sulfur atoms.

Nuclear Magnetic Resonance (NMR) Data[1][3][11]
[12]
This section details the diagnostic shifts. The values are synthesized from high-confidence data

of the parent euscaphic acid and standard MTM substituent effects.[1]

H NMR Spectroscopy (400/500 MHz, )
The proton spectrum is dominated by the methyl singlets of the ursane skeleton and the sharp

signals of the MTM groups.
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Position (ppm)

Multiplicity (

in Hz)

Assignment /
Diagnostic Note

MTM-2 4.65 - 4.80 AB q or m (Diastereotopic

methylene)

MTM-3 4.65 - 4.80 AB q or m (Overlapping with

MTM-2)

S-Me 2.15, 2.18 s (x2) (Two distinct singlets)

H-2 ~4.0 - 4.2 m

Downfield shift due to

etherification (vs ~3.7

in parent).[1]

H-3 ~3.4 - 3.6
d (

)

configuration implies

small

coupling.[1]

H-12 5.25 - 5.35 t-like

Olefinic proton

(Characteristic of urs-

12-ene).[1]

H-18 2.50 - 2.55 s

Characteristic of 19-

OH ursane

derivatives.[1]

Me-23, 24, 25, 26, 27,

29, 30
0.70 - 1.25 s / d

Seven

tertiary/secondary

methyl groups.[1]

Critical Interpretation:

The MTM methylene protons (

) often appear as an AB system (two doublets) because they are close to the chiral centers
at C-2 and C-3, making them magnetically non-equivalent.[1]
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Stereochemistry: Euscaphic acid has a

-diol structure.[1] The coupling constant

is typically small (~3 Hz) indicating an equatorial-axial or equatorial-equatorial relationship
depending on ring A conformation.[1]

C NMR Spectroscopy (100/125 MHz, )
The carbon spectrum provides the most definitive proof of the structure.

Position (ppm) Type
Assignment /
Diagnostic Note

MTM-O- 72.0 - 75.0
Diagnostic MTM ether

carbons (x2)

MTM-S- 13.5 - 15.0
Diagnostic S-Methyl

carbons (x2)

C-2 ~74.0 - 76.0 CH

Shifted downfield (+5-

8 ppm) vs parent

(~69) due to

alkylation.

C-3 ~82.0 - 85.0 CH

Shifted downfield (+5-

8 ppm) vs parent

(~79) due to

alkylation.

C-12 128.0 - 129.0 CH Olefinic carbon.[1]

C-13 138.0 - 140.0 C
Olefinic quaternary

carbon.[1]

C-19 72.0 - 73.0 C
Quaternary carbon

bearing the 19-OH.

C-28 179.0 - 181.0 C=O[1]

Carboxylic acid (may

vary if solvent is

Pyridine/DMSO).
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2D NMR Correlations (HMBC)
To validate the connectivity, the following Heteronuclear Multiple Bond Correlations (HMBC)

must be observed:

Correlation 1: Protons of the MTM methylene (

4.7)

Carbon of the MTM methyl (

14) AND the triterpene skeleton carbons (C-2 or C-3).[1]

Correlation 2: H-2 (

4.[1]1)

C-1, C-3, and the MTM methylene carbon.[1]

Experimental Protocol for Validation
If the compound is not purchased as a standard (e.g., from ChemFaces or BioCrick), it can be

prepared to validate the identity of an isolated euscaphic acid sample.

Protocol: MTM Derivatization
Dissolution: Dissolve

of Euscaphic Acid in

of dry DMSO.

Reagent Addition: Add

of Acetic Anhydride (

) and

of Acetic Acid.

Incubation: Stir at room temperature for 24-48 hours.
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Workup: Pour into ice water, extract with EtOAc, wash with

(to remove acid) and brine.

Purification: Silica gel chromatography (Hexane:EtOAc gradient).

Result: The product will be the 2,3-di-O-MTM derivative (less polar than starting material).

Workflow Diagram

Figure 2: Experimental workflow for generating the MTM derivative for structural confirmation.
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Commercial Standards & Catalog Data

ChemFaces Catalog Number CFN97578: 2,3-Di-O-methylthiomethyleuscaphic acid.[1]
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[7][8][9] Link[1][5][7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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